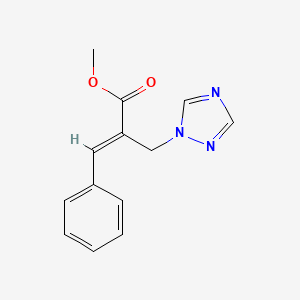
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is a chemical compound that features a triazole ring, a phenyl group, and an acrylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate typically involves the reaction of a triazole derivative with a suitable acrylate ester. One common method is the use of a Mitsunobu reaction, which involves the reaction of an alcohol with a triazole derivative in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification methods that are optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the triazole or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Phenylacrylate esters: Compounds with a phenylacrylate moiety exhibit similar chemical reactivity and applications.
Uniqueness
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is unique due to its combination of a triazole ring and a phenylacrylate ester, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry .
特性
CAS番号 |
1082208-24-9 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
methyl (E)-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)12(8-16-10-14-9-15-16)7-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3/b12-7+ |
InChIキー |
LUTPNWCDKYDJDS-KPKJPENVSA-N |
異性体SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/CN2C=NC=N2 |
正規SMILES |
COC(=O)C(=CC1=CC=CC=C1)CN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)




![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)




![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
